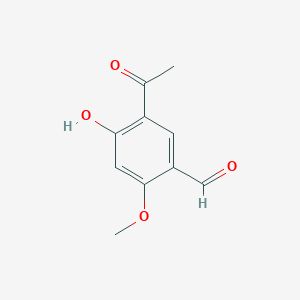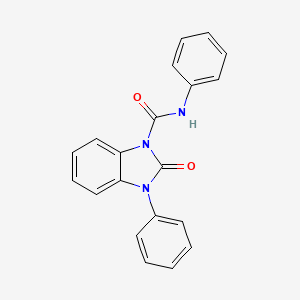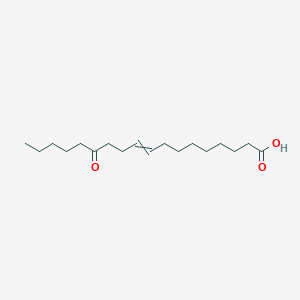
13-Oxooctadec-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Oxooctadec-9-enoic acid, also known as (9E)-13-Oxo-9-octadecenoic acid, is a fatty acid derivative with the molecular formula C18H32O3. It is characterized by the presence of a keto group at the 13th carbon and a double bond between the 9th and 10th carbons. This compound is a member of the oxo fatty acids, which are known for their diverse biological activities and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
13-Oxooctadec-9-enoic acid can be synthesized through the enzymatic conversion of linoleic acid derivatives. For instance, the enzymatic conversion of 13-hydroperoxylinoleic acid using flax enzyme preparations results in the formation of 13-hydroxy-12-oxooctadec-9(Z)-enoic acid and 9-hydroxy-12-oxooctadec-10(E)-enoic acid . This process involves the formation of an allene epoxide intermediate, which is crucial for the reaction’s progression.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route mentioned above can be scaled up for industrial applications, provided that the enzyme preparations are available in sufficient quantities and the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
13-Oxooctadec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the keto group and the double bond in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bond in the molecule can undergo addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HBr) under appropriate conditions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the keto group results in the formation of 13-hydroxy derivatives.
Substitution: Addition reactions at the double bond yield halogenated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
13-Oxooctadec-9-enoic acid has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 13-Oxooctadec-9-enoic acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular signaling pathways. Its keto group and double bond play crucial roles in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a double bond at the 9th carbon but lacking the keto group.
Linoleic Acid: A polyunsaturated fatty acid with double bonds at the 9th and 12th carbons but lacking the keto group.
13-Hydroxy-9-octadecenoic Acid: A hydroxylated derivative of 13-Oxooctadec-9-enoic acid.
Uniqueness
This compound is unique due to the presence of both a keto group and a double bond, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
38205-11-7 |
|---|---|
Molekularformel |
C18H32O3 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
13-oxooctadec-9-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9H,2-6,8,10-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
LDYZTLZOFONHNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CCC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


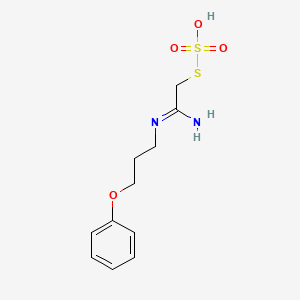
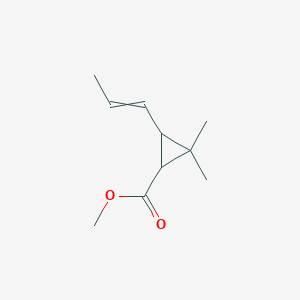


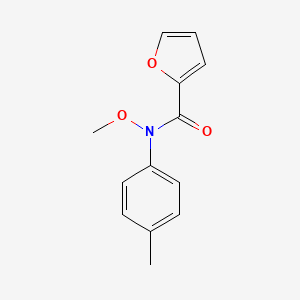
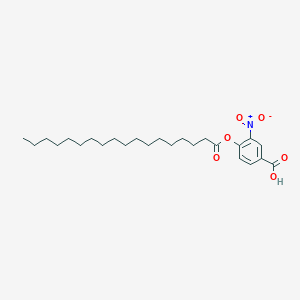

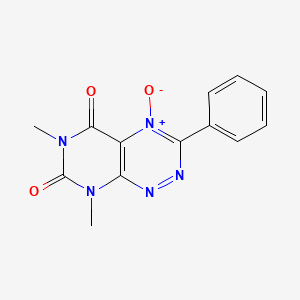
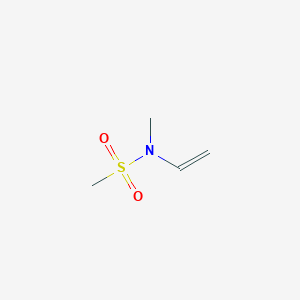
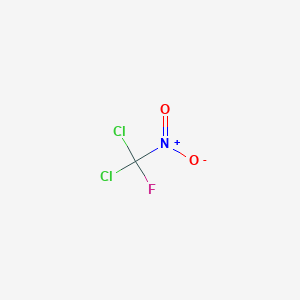
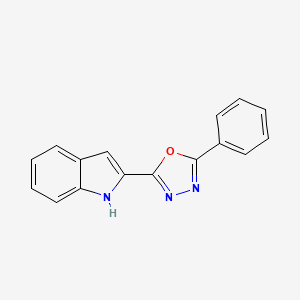
![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
